molecular formula C23H35NO7 B15198344 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate

Cat. No.: B15198344
M. Wt: 437.5 g/mol
InChI Key: VVDIHVOOCCSWOA-KRWDZBQOSA-N
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Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is a complex organic compound often used in synthetic chemistry. It is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate typically involves the protection of amino acids and phenolic groups using tert-butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis .

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate primarily involves the protection and deprotection of functional groups. The tert-butoxycarbonyl groups protect the amine and phenolic functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the active amino acid or phenolic compound is released, which can then participate in further chemical or biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
  • tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Uniqueness

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is unique due to the presence of multiple tert-butoxycarbonyl groups, which provide enhanced protection for both amine and phenolic functionalities. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously .

Properties

Molecular Formula

C23H35NO7

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate

InChI

InChI=1S/C23H35NO7/c1-21(2,3)29-18(25)17(24-19(26)30-22(4,5)6)14-15-10-12-16(13-11-15)28-20(27)31-23(7,8)9/h10-13,17H,14H2,1-9H3,(H,24,26)/t17-/m0/s1

InChI Key

VVDIHVOOCCSWOA-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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